



Application Notes and Protocols for In Vivo Imaging with CH1055

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Compound of Interest		
Compound Name:	CH1055 triethylamine	
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Introduction

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue imaging with reduced photon scattering and autofluorescence, leading to higher spatial resolution and signal-to-background ratios compared to traditional NIR-I imaging. [3] A key advantage of CH1055 is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, minimizing long-term toxicity concerns.[1][3] For enhanced biocompatibility and improved pharmacokinetics, CH1055 is often conjugated with polyethylene glycol (PEG). This document provides detailed protocols for in vivo imaging using PEGylated CH1055 (CH1055-PEG) for both passive tissue imaging (e.g., vasculature) and targeted tumor imaging. The commercially available "CH1055 triethylamine" is a salt form of the dye; for in vivo use, conversion to a PEGylated form is common.

Key Applications

- Vascular Imaging: High-resolution visualization of blood vessels.
- Lymphatic Imaging: Mapping of lymphatic vasculature and sentinel lymph nodes.
- Tumor Imaging (Passive Targeting): Imaging of tumors via the enhanced permeability and retention (EPR) effect.[3]



- Targeted Molecular Imaging: Specific imaging of biological targets, such as tumors expressing Epidermal Growth Factor Receptor (EGFR), by conjugating CH1055-PEG to targeting ligands like Affibody molecules.[3]
- Image-Guided Surgery: Real-time fluorescence guidance for precise tumor resection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of CH1055 and its derivatives.

Property	Value	Reference
Molecular Weight	~970 Da	[1][2]
Excitation Wavelength (λex)	~808 nm	[2]
Emission Wavelength (λem)	~1055 nm	[2]
Quantum Yield (CH1055-PEG)	0.3% (relative to IR-26)	[4]

Applicati on	Animal Model	Tumor Model (if applicabl e)	Probe	T/NT Ratio	Time Post- Injection	Referenc e
Brain Tumor Imaging (Passive)	Nude Mouse	U87MG Glioblasto ma	CH1055- PEG	4.25 ± 0.35	24 hours	[4]
Squamous Cell Carcinoma Imaging (Targeted)	Nude Mouse	SAS	CH1055- anti-EGFR Affibody	> 5	6 hours	[4]

Experimental Protocols



Protocol 1: In Vivo Vascular and Biodistribution Imaging with CH1055-PEG

This protocol describes the use of CH1055-PEG for non-targeted in vivo imaging of vasculature and for assessing the biodistribution of the probe.

Materials:

- CH1055-PEG
- Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
- Anesthetic (e.g., isoflurane)
- Animal model (e.g., nude mice, 6-8 weeks old)
- NIR-II fluorescence imaging system equipped with an 808 nm laser and appropriate longpass filters (e.g., 1000 nm or 1200 nm)

Procedure:

- Probe Preparation:
 - \circ Dissolve CH1055-PEG in sterile PBS to a final concentration of 300 μ M.
 - $\circ~$ Vortex briefly and filter through a 0.22 μm syringe filter to ensure sterility and remove any aggregates.
- Animal Preparation:
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the anesthetized mouse on the imaging stage of the NIR-II imaging system.
 Maintain the animal's body temperature using a heating pad.
- Probe Administration:



- \circ For vascular imaging, administer 100 μL of the CH1055-PEG solution via intravenous (tail vein) injection.
- For lymphatic imaging, perform an intradermal injection of approximately 10 μL of the CH1055-PEG solution near the area of interest (e.g., near the base of the tail for inguinal lymph node imaging).[4]
- In Vivo NIR-II Imaging:
 - Immediately after injection, begin acquiring images using the NIR-II imaging system.
 - Imaging Parameters (suggested starting point):
 - Excitation: 808 nm laser
 - Laser Power: ~0.33 W/cm²
 - Emission Filter: 1200 nm long-pass filter
 - Exposure Time: 200-800 ms (adjust as needed to achieve good signal-to-noise without saturation)
 - Acquire images at various time points (e.g., immediately post-injection, 1, 4, 8, and 24 hours) to monitor the biodistribution and clearance of the probe.
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) over the tissues of interest (e.g., blood vessels, tumor, liver, kidneys).
 - Quantify the average fluorescence intensity within each ROI at each time point.
 - For biodistribution studies, calculate the signal intensity in major organs to assess accumulation and clearance.

Protocol 2: Targeted In Vivo Tumor Imaging with CH1055-anti-EGFR Affibody



This protocol outlines the use of CH1055 conjugated to an anti-EGFR Affibody for targeted imaging of EGFR-expressing tumors.

Materials:

- CH1055-anti-EGFR Affibody conjugate
- Sterile, pyrogen-free PBS, pH 7.4
- Anesthetic (e.g., isoflurane)
- Tumor-bearing mouse model (e.g., nude mice with subcutaneous SAS or other EGFRpositive xenografts)
- NIR-II fluorescence imaging system

Procedure:

- Probe Preparation:
 - Reconstitute the CH1055-anti-EGFR Affibody conjugate in sterile PBS to the desired concentration (a typical dose is around 60 μg of the conjugate per mouse).[4]
 - Gently mix and filter through a 0.22 μm syringe filter.
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse with isoflurane.
 - Position the mouse on the imaging stage, ensuring the tumor is within the field of view.
- Probe Administration:
 - Administer the CH1055-anti-EGFR Affibody solution via intravenous (tail vein) injection.
- In Vivo NIR-II Imaging:
 - Acquire images at multiple time points post-injection (e.g., 1, 6, and 24 hours) to track tumor uptake and clearance from non-target tissues.



Imaging Parameters (suggested starting point):

Excitation: 808 nm laser

Emission Filter: 1200 nm long-pass filter

Exposure Time: Adjust as needed based on signal intensity.

Data Analysis:

- Draw ROIs over the tumor and a non-tumor background region (e.g., muscle tissue in the contralateral flank).
- Quantify the average fluorescence intensity in the tumor and background ROIs at each time point.
- Calculate the tumor-to-non-tumor (T/NT) ratio to assess targeting specificity.

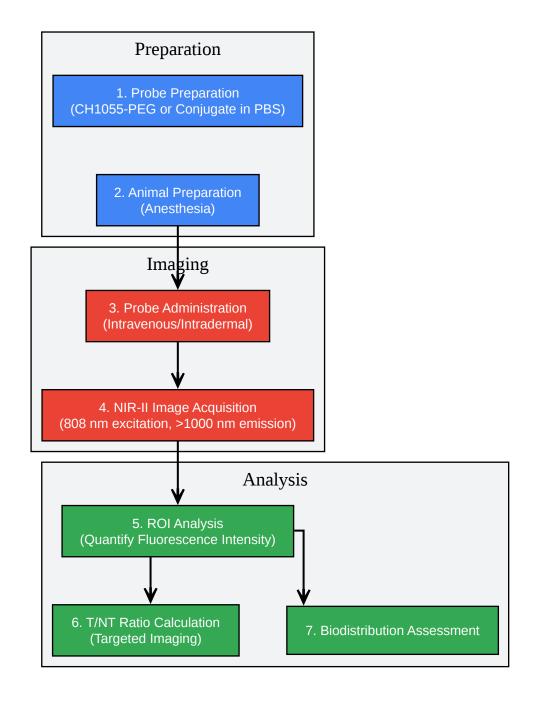
Visualizations



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Caption: EGFR signaling pathway targeted by CH1055-anti-EGFR Affibody.





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Caption: Experimental workflow for in vivo imaging with CH1055.

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